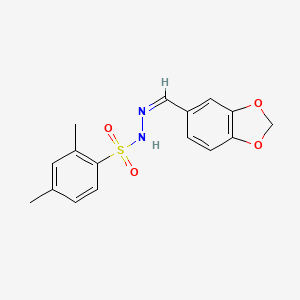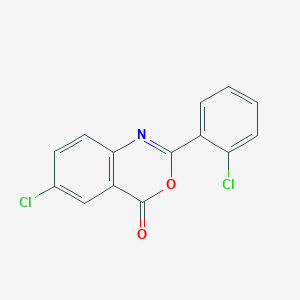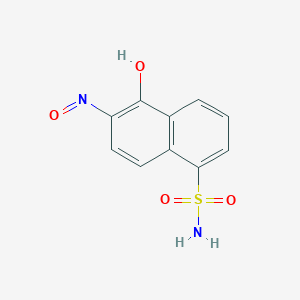![molecular formula C15H16N6O B4897438 5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4897438.png)
5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a triazolopyrimidine derivative that has shown promising results in various biochemical and physiological studies.
作用机制
The mechanism of action of 5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to work by binding to the active site of CDK2 and GSK-3β, inhibiting their activity. This leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells. In Alzheimer's disease, it is thought to inhibit the accumulation of β-amyloid plaques and tau protein phosphorylation, which are hallmarks of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine have been extensively studied. It has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects in Alzheimer's disease models, reducing the accumulation of β-amyloid plaques and tau protein phosphorylation. In addition, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of 5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is its potent inhibitory activity against CDK2 and GSK-3β. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. One potential direction is the development of new drugs based on this compound for the treatment of cancer and Alzheimer's disease. Another direction is the further study of its mechanism of action and its effects on other biological processes. Additionally, the synthesis of new derivatives of this compound with improved solubility and bioavailability could lead to the development of more effective drugs.
合成方法
The synthesis of 5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 4-morpholinyl-3-pyridinylamine with 5-methyl-1H-1,2,4-triazol-3-amine in the presence of acetic acid and triethylamine. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of the compound is typically around 50%.
科学研究应用
5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential applications in various scientific research fields. It has been shown to have potent inhibitory activity against certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). This makes it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
4-(5-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-11-9-13(20-5-7-22-8-6-20)21-15(17-11)18-14(19-21)12-3-2-4-16-10-12/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQZGSFEOBMALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCOCC3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4897356.png)


![1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B4897376.png)


![5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4897406.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4897412.png)
![ethyl N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B4897416.png)
![4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B4897428.png)
![3-(anilinosulfonyl)-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4897431.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4897443.png)
![2-{2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4897451.png)
